molecular formula C14H19N3 B7518028 2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine

2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine

Cat. No. B7518028
M. Wt: 229.32 g/mol
InChI Key: IYMVAQWOCPSSNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine (abbreviated as MIP) is a chemical compound that has been extensively studied for its potential applications in scientific research. MIP is a heterocyclic compound that contains both imidazole and pyridine rings. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor that is widely distributed in the central nervous system. In

Mechanism of Action

The mechanism of action of 2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine involves binding to the α7 nAChR and activating it. This receptor is a ligand-gated ion channel that is permeable to cations such as calcium and sodium. Activation of the α7 nAChR by this compound leads to an influx of calcium ions into the cell, which triggers a series of downstream signaling events. These events ultimately lead to changes in the activity of neurons and other cells that are involved in physiological processes such as learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is a potent and selective agonist for the α7 nAChR, with an EC50 value of approximately 10 nM. This means that this compound is able to activate the receptor at very low concentrations. In vivo studies have shown that this compound is able to cross the blood-brain barrier and reach the central nervous system, where it can activate the α7 nAChR and modulate neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine in lab experiments is its potency and selectivity for the α7 nAChR. This makes it a valuable tool for investigating the role of this receptor in various physiological processes. However, there are also some limitations to using this compound. For example, its synthesis is a complex and challenging process that requires specialized equipment and expertise. Additionally, this compound may have off-target effects on other receptors or ion channels, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine. One area of interest is in developing new analogs of this compound that have improved potency and selectivity for the α7 nAChR. Another potential direction is in exploring the therapeutic potential of this compound for treating disorders such as Alzheimer's disease and schizophrenia, which are thought to involve dysfunction of the α7 nAChR. Finally, this compound could be used as a tool for investigating the role of the α7 nAChR in various physiological processes, such as learning and memory, attention, and sensory processing. Overall, this compound is a promising compound that has the potential to advance our understanding of the α7 nAChR and its role in health and disease.

Synthesis Methods

2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine can be synthesized using a multi-step process that involves the reaction of 3-methylpiperidine with 2-bromo-5-chloropyridine, followed by cyclization with imidazole-1-carboxaldehyde. The final product is obtained through purification and isolation using chromatography techniques. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have potent and selective effects on the α7 nAChR. This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and sensory processing. By targeting this receptor, this compound has the potential to be used as a tool for investigating the role of the α7 nAChR in these processes.

properties

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-12-5-4-7-16(9-12)10-13-11-17-8-3-2-6-14(17)15-13/h2-3,6,8,11-12H,4-5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMVAQWOCPSSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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